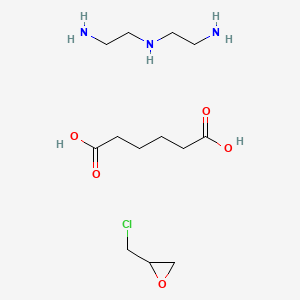
Adipic acid, diethylenetriamine, epichlorohydrin resin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adipic acid, diethylenetriamine, epichlorohydrin resin is a type of polyaminopolyamide-epichlorohydrin resin. These resins are predominantly used in the paper industry to enhance the wet strength of paper products. The compound is formed by the reaction of adipic acid, diethylenetriamine, and epichlorohydrin, resulting in a polymer that provides significant wet strength to paper products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adipic acid, diethylenetriamine, epichlorohydrin resin involves a multi-step process:
Polymerization: Adipic acid reacts with diethylenetriamine to form a polyaminoamide prepolymer.
Cross-linking: The polyaminoamide prepolymer is then cross-linked with epichlorohydrin.
Industrial Production Methods
In industrial settings, the production of this resin involves precise control of reaction conditions to ensure the desired properties of the final product. The process typically includes:
Temperature Control: Maintaining optimal temperatures during the polymerization and cross-linking steps to ensure efficient reactions.
pH Adjustment: Adjusting the pH to around 4.5 using concentrated hydrochloric acid to stabilize the resin.
Análisis De Reacciones Químicas
Types of Reactions
Adipic acid, diethylenetriamine, epichlorohydrin resin undergoes several types of chemical reactions:
Polymerization: Formation of the polyaminoamide prepolymer from adipic acid and diethylenetriamine.
Cross-linking: Reaction of the prepolymer with epichlorohydrin to form azetidinium groups.
Hydrolysis: The resin can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the polymer chains.
Common Reagents and Conditions
Adipic Acid: A dicarboxylic acid used as the starting material for polymerization.
Diethylenetriamine: A polyamine that reacts with adipic acid to form the prepolymer.
Epichlorohydrin: A cross-linking agent that reacts with the prepolymer to introduce azetidinium groups.
Major Products Formed
Polyaminoamide Prepolymer: Formed from the reaction of adipic acid and diethylenetriamine.
Cross-linked Resin: The final product formed by the reaction of the prepolymer with epichlorohydrin.
Aplicaciones Científicas De Investigación
Adipic acid, diethylenetriamine, epichlorohydrin resin has a wide range of scientific research applications:
Paper Industry: Used as a wet strength agent to enhance the durability of paper products.
Adhesives: Employed in the formulation of adhesives, particularly for wood products.
Biomedical Applications: Investigated for potential use in drug delivery systems due to its biocompatibility.
Environmental Applications: Used in water treatment processes to remove contaminants.
Mecanismo De Acción
The mechanism of action of adipic acid, diethylenetriamine, epichlorohydrin resin involves the formation of azetidinium groups during the cross-linking step with epichlorohydrin. These groups are highly reactive and can form covalent bonds with cellulose fibers in paper, providing significant wet strength . The resin’s effectiveness is attributed to its ability to form stable cross-links that resist hydrolysis and other degradation processes .
Comparación Con Compuestos Similares
Adipic acid, diethylenetriamine, epichlorohydrin resin is unique compared to other similar compounds due to its specific combination of reactants and the resulting properties:
Polyamide-epichlorohydrin Resin: Similar in structure but may use different polyamines and dicarboxylic acids.
Urea-formaldehyde Resin: Another wet strength resin but requires acidic conditions for curing and has environmental concerns due to formaldehyde emissions.
Melamine-formaldehyde Resin: Offers high bonding strength but also has formaldehyde-related issues.
Similar Compounds
Propiedades
Número CAS |
84836-82-8 |
|---|---|
Fórmula molecular |
C13H28ClN3O5 |
Peso molecular |
341.83 g/mol |
Nombre IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2 |
Clave InChI |
QAVIDTFGPNJCCX-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N |
Números CAS relacionados |
25212-19-5 82056-50-6 70914-39-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


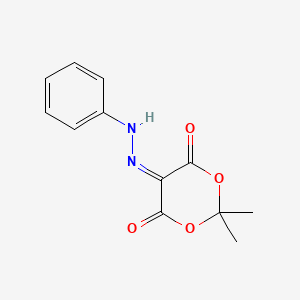



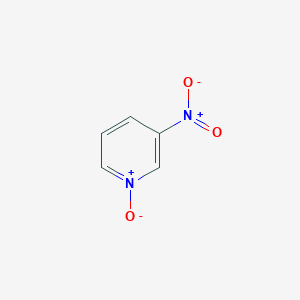
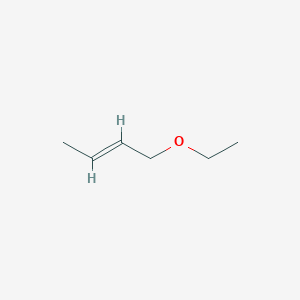
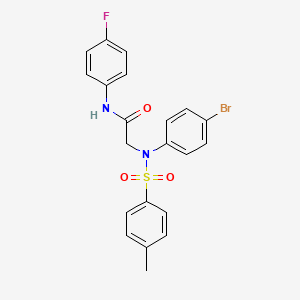
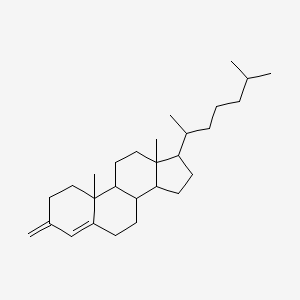
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
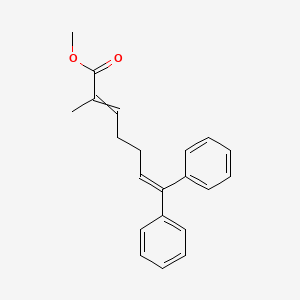
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
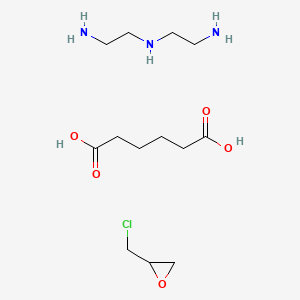

![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
